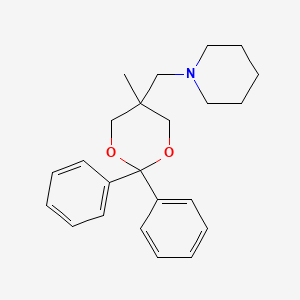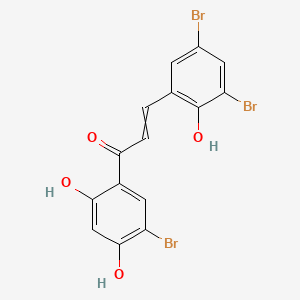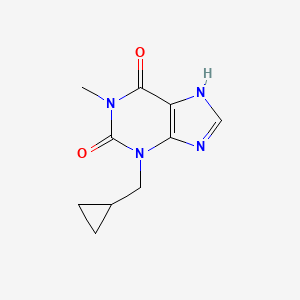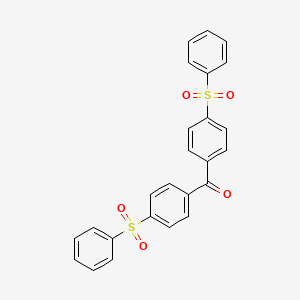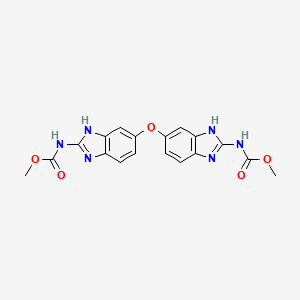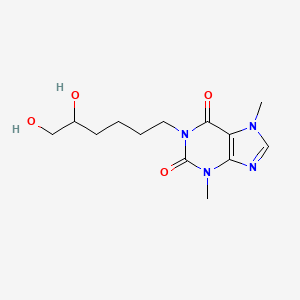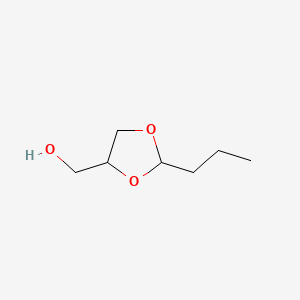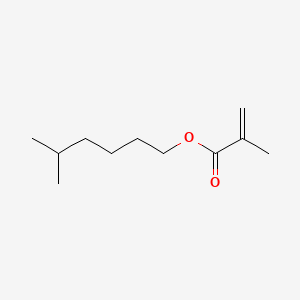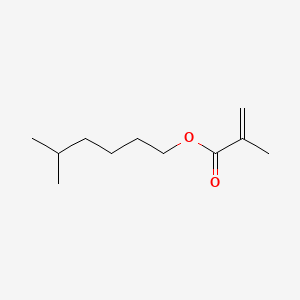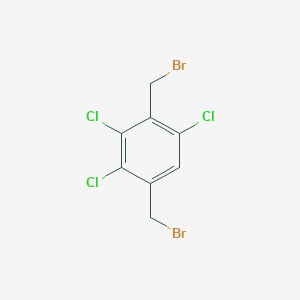
1,4-Bis(bromomethyl)-2,3,5-trichlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 145839 is a chemical compound that has garnered significant interest in various fields of scientific research It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry
Vorbereitungsmethoden
The synthesis of NSC 145839 involves several steps and specific reaction conditions. The synthetic routes typically include the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound. Detailed protocols for the preparation of NSC 145839 can be found in specialized chemical literature and databases .
Analyse Chemischer Reaktionen
NSC 145839 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. Detailed information on the chemical reactions of NSC 145839 can be found in chemical databases and research articles .
Wissenschaftliche Forschungsanwendungen
NSC 145839 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, NSC 145839 is investigated for its potential therapeutic applications, including its effects on specific molecular targets. In industry, it is used in the development of new materials and chemical processes. The versatility of NSC 145839 makes it a valuable compound in multiple research domains .
Wirkmechanismus
The mechanism of action of NSC 145839 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved. Detailed studies on the mechanism of action of NSC 145839 can provide insights into its potential therapeutic applications and help guide further research .
Vergleich Mit ähnlichen Verbindungen
NSC 145839 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but NSC 145839 may exhibit distinct biological or chemical activities. A comparison of NSC 145839 with other compounds can help identify its unique features and potential advantages in specific applications. Lists of similar compounds and detailed comparisons can be found in chemical databases and research articles .
Eigenschaften
CAS-Nummer |
21912-82-3 |
|---|---|
Molekularformel |
C8H5Br2Cl3 |
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
1,4-bis(bromomethyl)-2,3,5-trichlorobenzene |
InChI |
InChI=1S/C8H5Br2Cl3/c9-2-4-1-6(11)5(3-10)8(13)7(4)12/h1H,2-3H2 |
InChI-Schlüssel |
MNVJKUQOUPHPBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)CBr)Cl)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)

